molecular formula C14H10N2O B13085461 Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone

Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone

Cat. No.: B13085461
M. Wt: 222.24 g/mol
InChI Key: ZBZWALVQRVQDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone typically involves the reaction of a pyridine derivative with a phenyl-substituted aldehyde under specific conditions. One common method involves the use of a Madelung or Fischer synthesis of indoles, which are then modified to produce the desired pyrrolopyridine structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone undergoes various chemical reactions, including:

Scientific Research Applications

Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, it inhibits their activity, leading to a decrease in cell proliferation and induction of apoptosis in cancer cells . The compound’s low molecular weight and specific binding affinity make it an appealing candidate for further development as a therapeutic agent.

Comparison with Similar Compounds

Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone can be compared with other pyrrolopyridine derivatives, such as:

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

phenyl(1H-pyrrolo[2,3-b]pyridin-6-yl)methanone

InChI

InChI=1S/C14H10N2O/c17-13(10-4-2-1-3-5-10)12-7-6-11-8-9-15-14(11)16-12/h1-9H,(H,15,16)

InChI Key

ZBZWALVQRVQDMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC3=C(C=C2)C=CN3

Origin of Product

United States

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